molecular formula C22H17BrN4O2 B2791471 N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866137-86-2

N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B2791471
CAS No.: 866137-86-2
M. Wt: 449.308
InChI Key: OOAZLVXITKOCTK-WYMPLXKRSA-N
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Description

N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide is a structurally complex hydrazide derivative of the imidazo[1,2-a]pyridine core. This compound features a 2-bromophenyl group at the hydrazone position, a 4-methoxyphenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring, and a carbohydrazide functional group at the 6-position.

The synthesis of this compound likely involves multi-component cascade reactions, as evidenced by similar methodologies for related imidazo[1,2-a]pyridine carbohydrazides. For instance, Hosseini and Bayat (2019) demonstrated a five-component reaction using cyanoacetohydrazide, nitroacetophenone, and diamines to yield structurally analogous derivatives .

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2/c1-29-18-9-6-15(7-10-18)20-14-27-13-17(8-11-21(27)25-20)22(28)26-24-12-16-4-2-3-5-19(16)23/h2-14H,1H3,(H,26,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAZLVXITKOCTK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NN=CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)N/N=C/C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide is a compound that belongs to the imidazo[1,2-a]pyridine class, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C22H17BrN4O2
  • Molecular Weight : 449.3 g/mol
  • CAS Number : 866137-86-2

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : These compounds have shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances lipophilicity and biological activity against cancer cells.
Methoxy GroupContributes to increased solubility and improved interaction with biological targets.
Imidazole RingEssential for the interaction with various enzymes and receptors involved in disease pathways.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited MIC values of 5 µg/mL against E. coli and 3 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent .
  • Anti-inflammatory Research : In animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions .

Scientific Research Applications

Anticancer Potential

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and angiogenesis. A notable study demonstrated that derivatives similar to N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide effectively inhibited the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis in tumors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have reported that imidazo[1,2-a]pyridine derivatives demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death. This makes such compounds promising candidates for developing new antimicrobial agents .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Research has shown that imidazo[1,2-a]pyridine derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF-7 and A549). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundA54915.0

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The findings revealed that the compound exhibited significant antibacterial activity with MIC values below 50 µg/mL for both bacterial strains .

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli40

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a bromophenyl hydrazone and a 4-methoxyphenyl substituent. Below is a comparison with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Key Substituents Synthetic Method Reported Properties
N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide 2-Bromophenyl hydrazone, 4-methoxyphenyl Multi-component cascade reaction (analogous to ) Potential for high reactivity due to bromine and electron-donating methoxy groups
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 89010-43-5) 2-Chlorophenyl hydrazone, 6-chloro substituent Unspecified (commercial availability noted) Demonstrated utility in medicinal chemistry; chlorinated analogs often enhance stability
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-Methoxyphenyl, nitro group, aldehyde at 3-position Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine Planar crystal structure with C–H⋯N/O hydrogen bonding; potential for solid-state applications
2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine 4-Methoxyphenyl, phenyl at 3-position Catalyst-free multi-component reaction (MCR) with boronic acids Known antileishmanial activity; methoxy group enhances solubility and bioavailability
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide (CAS 866137-87-3) 4-Bromophenyl, carbohydrazide at 6-position Unspecified (commercial synthesis) Bromine substitution may improve halogen bonding in protein-ligand interactions

Pharmacological Potential

  • Antileishmanial Activity : The 4-methoxyphenyl group is a common feature in antileishmanial agents like 2-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine . The carbohydrazide moiety in the target compound could further modulate activity by introducing hydrogen-bonding interactions with biological targets.
  • ADME Properties : Methoxy groups generally improve solubility, as seen in compound 27 (2-(4-(7-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile), which exhibits favorable logP values and pharmacokinetic profiles .

Key Research Findings and Data

Synthetic Yields : Analogous carbohydrazide derivatives synthesized via five-component reactions achieve yields up to 78% .

Thermal Stability : Melting points for related hydrazides range from 267–269°C, indicating high thermal stability .

Spectroscopic Data : IR spectra of similar compounds show characteristic peaks for NH (3343–3401 cm⁻¹) and C=O (1658 cm⁻¹) groups .

Biological Activity : While direct data are lacking, structurally related 2-(4-methoxyphenyl)imidazo[1,2-a]pyridines exhibit IC₅₀ values in the micromolar range against Leishmania parasites .

Q & A

Q. What efficient synthetic protocols are available for this compound, and how do they address scalability and environmental concerns?

  • Methodological Answer : A catalyst-free, five-component cascade reaction in water/ethanol solvent systems is a robust method. This approach combines cyanoacetohydrazide, nitroacetophenone derivatives, and diamines, proceeding via N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization. It offers high atom economy, avoids toxic catalysts, and uses benign solvents, achieving yields >70% in optimized conditions . For derivatives with bromophenyl groups, phosphorus oxychloride/DMF-mediated formylation of the imidazopyridine core is critical, followed by Schiff base formation with 2-bromobenzaldehyde under reflux in chloroform .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify hydrazide protons (δ 10–12 ppm) and imine (C=N) signals (δ 160–165 ppm). Aromatic protons from the 2-bromophenyl and 4-methoxyphenyl groups appear as distinct multiplet patterns .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in tautomeric forms (e.g., enamine vs. imine) and confirms stereochemistry. For example, carbaldehyde intermediates crystallize in monoclinic systems with hydrogen-bonding networks stabilizing the structure .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 465.04 for C22_{22}H17_{17}BrN4_4O2_2) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • In vitro antiparasitic assays : Test against Trypanosoma brucei rhodesiense (STIB900 strain) and Plasmodium falciparum (K1 strain) via resazurin-based viability assays. IC50_{50} values <100 nM indicate high potency .
  • DNA binding studies : Use thermal denaturation (ΔTm_m) experiments with calf thymus DNA. ΔTm_m >5°C suggests strong intercalation or minor-groove binding, common in imidazopyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-component syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to variables like temperature (50–100°C), solvent ratios (water:ethanol = 1:1 to 1:3), and stoichiometry. Response surface modeling identifies optimal conditions (e.g., 80°C, 1:2 solvent ratio) .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation (e.g., Knoevenagel adducts) and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in structural data from NMR and X-ray crystallography?

  • Methodological Answer :
  • Dynamic NMR : Detect tautomerization (e.g., imine ⇌ enamine) by variable-temperature 1H^1H NMR. Broadening or splitting of NH signals at low temperatures indicates equilibrium .
  • DFT calculations : Compare computed 13C^13C chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate crystallographic models .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

  • Methodological Answer :
  • Prodrug design : Synthesize methoxyamidoxime derivatives (e.g., bis-O-acetoxyamidoxime) for improved solubility. Hydrogenation in ethanol/ethyl acetate (1:1) yields bioactive diamidines .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm via DLS) loaded with the compound (10% w/w) to enhance cellular uptake in in vivo models (e.g., STIB900-infected mice) .

Q. How can regioselectivity challenges in functionalizing the imidazopyridine core be addressed?

  • Methodological Answer :
  • Direct C–H activation : Use Pd(OAc)2_2/Ag2_2CO3_3 in DMF at 120°C to brominate the C8 position selectively, avoiding competing reactions at C3 .
  • Se–Br exchange : For selenopheno-fused analogs, react 2-(2-bromophenyl)imidazopyridines with elemental selenium (Se0^0) and Cs2_2CO3_3 in DMSO to form benzo[b]selenophene rings .

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